molecular formula C10H13ClN2 B13453491 1-(1H-indol-6-yl)ethan-1-amine hydrochloride CAS No. 2901095-42-7

1-(1H-indol-6-yl)ethan-1-amine hydrochloride

Cat. No.: B13453491
CAS No.: 2901095-42-7
M. Wt: 196.67 g/mol
InChI Key: ZIUPNGKAHNDWGY-UHFFFAOYSA-N
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Description

1-(1H-Indol-6-yl)ethan-1-amine hydrochloride (CAS 2901095-42-7) is a high-purity indole-based research chemical with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . The indole scaffold is a prominent heterocyclic structure of significant interest in medicinal chemistry and drug discovery, particularly for developing targeted therapeutics with enhanced selectivity . Indole derivatives are extensively investigated in oncology research for their antiproliferative activities against various cancer types, including breast and lung cancer, with mechanisms of action that can involve inducing apoptosis and regulating key signaling pathways responsible for cell death . Furthermore, 1H-indole-based structures are explored in neuroscience research as multifunctional ligands, for example, targeting serotonin receptors (5-HT6R) and enzymes like cholinesterases, which are relevant to the study of neurodegenerative conditions . This compound also serves as a valuable synthetic intermediate or building block for the design and synthesis of novel indole ethylamine derivatives, a class of compounds being studied for their potential to modulate metabolic pathways via targets like PPARα . As a derivative of tryptamine, a key metabolite of the amino acid tryptophan , it provides a core structure for developing new chemical entities. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

2901095-42-7

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-(1H-indol-6-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-7(11)9-3-2-8-4-5-12-10(8)6-9;/h2-7,12H,11H2,1H3;1H

InChI Key

ZIUPNGKAHNDWGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN2)N.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Functionalized Indole Precursors

The synthesis often begins with 6-substituted indole derivatives or the direct functionalization of indole at the 6-position.

  • 6-Hydroxyindole Derivatives : These can be synthesized via catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines, yielding 6-hydroxy indoles through an aza-Michael addition and rearomatization sequence. This method is efficient and avoids metal catalysts.

  • 6-Nitroindole Precursors : Starting from 4-nitroindole derivatives, selective silylation and reduction steps can yield 6-amino indole intermediates. For example, 4-nitro-1-(triisopropylsilyl)-1H-indole can be reduced under hydrogenation conditions to afford 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride, which can be further manipulated.

Introduction of Ethanamine Side Chain

The ethanamine moiety at the 6-position can be introduced via several approaches:

  • Aldol Condensation and Subsequent Reduction : Modified aldol condensations involving heteroaromatic aldehydes and diketones (e.g., acetylacetone) in the presence of bases such as piperidine in dimethyl sulfoxide (DMSO) yield cyclohexanone intermediates. These intermediates can be transformed into ethanamine derivatives through reductive amination or hydrazine hydrate treatment.

  • Direct Amination via Primary Amines : The catalyst-free synthesis of 6-hydroxy indoles using primary amines can be adapted to introduce aminoethyl groups by selecting appropriate amine reagents, followed by functional group transformations to yield ethanamine substituents.

  • Reductive Amination of 6-Acetylindole : 6-Acetylindole derivatives can undergo reductive amination with ammonia or primary amines, followed by salt formation with hydrochloric acid to yield the ethan-1-amine hydrochloride salt.

Salt Formation

The final step involves converting the free base 1-(1H-indol-6-yl)ethan-1-amine into its hydrochloride salt by treatment with hydrogen chloride in diethyl ether or other suitable solvents, followed by filtration and drying to obtain the pure hydrochloride salt.

Representative Synthesis Example (Literature-Inspired)

Step Reagents & Conditions Description Yield & Notes
1 Indole or 6-substituted indole derivative Starting material preparation Commercial or synthesized via catalyst-free methods
2 Aldol condensation: Indole-6-carbaldehyde + acetylacetone, base (piperidine), DMSO, room temp, 5 h Formation of cyclohexanone intermediate High yield (~98%)
3 Treatment with hydrazine hydrate in methanol, reflux Conversion to ethanone derivatives Moderate yield (~65%)
4 Reductive amination or amine substitution Introduction of ethanamine group Variable yield depending on method
5 Treatment with 6 N HCl in diethyl ether Formation of hydrochloride salt High purity, isolated as white powder

Analytical Characterization

  • NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the indole ring substitution pattern and ethanamine side chain presence.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and purity.
  • Melting Point : Sharp melting points indicate purity of hydrochloride salts.
  • Infrared Spectroscopy (FTIR) : Characteristic NH, OH, and C=O stretching frequencies support structural assignments.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Catalyst-free condensation Carboxymethyl cyclohexadienones + primary amines No catalyst Room temp, solvent-free or mild solvents Environmentally friendly, selective May require specific substrates
Aldol condensation + hydrazine treatment Indole-6-carbaldehyde + acetylacetone Piperidine, hydrazine hydrate DMSO, reflux High yield, well-established Multi-step, requires purification
Reduction of nitroindole derivatives 4-nitroindole derivatives Pd/C, H2 Ethanol, room temp to reflux High selectivity Long reaction times, sensitive to conditions
Reductive amination 6-acetylindole + ammonia/amine Reducing agent (e.g., NaBH4) Mild conditions Direct amine introduction May require careful control to avoid over-reduction

Chemical Reactions Analysis

1-(1H-indol-6-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1H-indol-6-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Indole Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
1-(1H-Indol-6-yl)ethan-1-amine hydrochloride Ethylamine (C6) C₁₀H₁₃ClN₂ ~196.45* Base structure; potential serotonin receptor interaction due to indole scaffold.
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride Methoxy (C6), ethylamine (C3) C₁₁H₁₅ClN₂O 226.71 Increased lipophilicity from methoxy group; used in neuropharmacology studies.
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine hydrochloride Chloro (C6), ethylamine (C3) C₁₀H₁₂Cl₂N₂ 231.12 Electronegative Cl substituent may enhance binding affinity; high boiling point (400.9°C).
1-Benzyl-1H-indol-3-amine hydrochloride Benzyl (N1), amine (C3) C₁₅H₁₅ClN₂ 266.75 Bulky benzyl group alters receptor selectivity; likely used in CNS drug discovery.
1-(1-Methyl-1H-indol-6-yl)ethan-1-amine Methyl (N1), ethylamine (C6) C₁₁H₁₅N₂ 175.25 (free base) N-methylation reduces metabolic degradation; free base form less water-soluble.

*Calculated based on structural analogs.

Research Findings and Structural Insights

Limitations and Opportunities

  • Data Gaps : Direct pharmacological data for this compound are absent in the evidence. Further studies on receptor binding and toxicity are needed.
  • Structural Modifications : Introducing substituents at N1 (e.g., methyl or benzyl groups) could optimize metabolic stability and selectivity .

Biological Activity

1-(1H-indol-6-yl)ethan-1-amine hydrochloride is a compound that has garnered significant interest due to its diverse biological activities, primarily attributed to its indole structure. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClN2, with a molecular weight of approximately 196.68 g/mol. The compound is characterized by an indole ring, which is known for its reactivity and ability to form various derivatives that exhibit biological activity. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen Type Activity Reference
Gram-positive bacteriaSignificant inhibition
Gram-negative bacteriaModerate inhibition
FungiEffective against specific strains

Interaction with Biological Systems

The compound's interactions with various receptors have been studied extensively. Notably, it has been shown to bind effectively to serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for modulating cellular signaling pathways, which can influence mood, cognition, and other physiological processes.

Receptor Binding Studies

Recent studies have utilized GTPγS binding assays to assess the compound's ability to activate or inhibit G protein-coupled receptors (GPCRs). These studies revealed that this compound can act as an agonist for certain receptor subtypes while exhibiting antagonistic properties towards others.

Receptor Type Effect Mechanism
5-HT2AAgonistG protein activation (Gαq)
Other GPCRsVariable effectsDepends on receptor subtype

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound in treating conditions such as depression and anxiety due to its serotonergic activity. For instance, animal models treated with the compound demonstrated reduced anxiety-like behaviors, suggesting its utility in psychiatric disorders.

Notable Research Findings

  • Antidepressant Effects : In a controlled study, subjects receiving the compound showed significant improvements in mood-related metrics compared to controls.
  • Neuroprotective Properties : Additional research indicated potential neuroprotective effects against oxidative stress in neuronal cells, highlighting its role in neurodegenerative disease models.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-indol-6-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via the Fischer indole synthesis , a widely used method for indole derivatives. Key steps include:

  • Reaction of phenylhydrazine with an aldehyde/ketone under acidic conditions to form the indole ring.
  • Hydrochloride salt formation via treatment with HCl.

Optimization Strategies:

  • Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst Selection: Use ZnCl₂ or HCl for cyclization efficiency .
  • Purification: Employ recrystallization (ethanol/water) to achieve >95% purity.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm indole ring substitution patterns (¹H NMR: δ 7.2–7.8 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve crystal structure using SHELX software for bond-length validation .
  • Mass Spectrometry: Verify molecular ion [M+H]⁺ at m/z 191.1 (free base) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C).

Critical Tip: Cross-validate data with computational tools (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. What biological screening assays are appropriate for preliminary activity profiling?

Methodological Answer: Prioritize assays aligned with indole derivatives' known targets:

  • Radiolabeled Binding Assays: Screen for serotonin receptor (5-HT) affinity (IC₅₀ values) .
  • Enzyme Inhibition: Test monoamine oxidase (MAO) inhibition using fluorometric kits.
  • Cell Viability Assays: Evaluate cytotoxicity (e.g., MTT assay) in neuronal cell lines.

Q. How can researchers resolve contradictions in receptor binding data between structural analogs?

Methodological Answer: Discrepancies often arise from substituent positioning (e.g., C6 vs. C5 indole substitution). Strategies include:

  • Molecular Docking: Compare binding poses using AutoDock Vina (e.g., C6-methyl vs. C6-amine interactions with 5-HT receptors) .
  • Free Energy Calculations: Apply MM-GBSA to quantify binding affinities and identify key residues.
  • Functional Assays: Validate docking predictions with cAMP accumulation or calcium flux assays.

Case Study:
1-(1H-Indol-6-yl)ethan-1-amine shows higher 5-HT₂A affinity than its C5-substituted analog due to steric clashes in the orthosteric pocket .

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • Stability Testing: Pre-screen compound stability in plasma (37°C, pH 7.4) using LC-MS.
  • Dose Optimization: Use logarithmic dosing (e.g., 1–100 mg/kg) in rodent models to establish linear PK.
  • Metabolite Identification: Employ high-resolution MS/MS to detect phase I/II metabolites.

Key Finding:
Hydrochloride salt formulation improves aqueous solubility (logP = 1.2) but may reduce blood-brain barrier penetration compared to free bases .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test polar/non-polar solvent mixtures (e.g., ethanol/water vs. DMSO/hexane).
  • Temperature Gradients: Use slow cooling (0.5°C/hour) to grow single crystals.
  • Additive Screening: Introduce co-crystallants like PEG 4000 to enhance lattice stability.

SHELX Refinement Tips:

  • Apply TWIN commands for twinned crystals.
  • Use ISOR restraints for disordered amine groups .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Force Field Calibration: Re-parameterize charges for the indole-amine moiety in MD simulations.
  • Protonation State Analysis: Use pKa prediction tools (e.g., MarvinSuite) to assess dominant forms at physiological pH.
  • Experimental Validation: Perform site-directed mutagenesis on conflicting receptor targets (e.g., 5-HT₂A D155A mutant).

Example:
DFT-predicted H-bonding at the indole NH was not observed crystallographically due to solvent interactions .

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